Cas no 17715-00-3 (Prop-2-yn-1-ylcyclohexane)
Prop-2-yn-1-ylcyclohexane Chemical and Physical Properties
Names and Identifiers
-
- Prop-2-yn-1-ylcyclohexane
- 3-Cyclohexyl-1-propyne
- 1-prop-2-ynylcyclohexane
- prop-2-ynylcyclohexane
- 2-Propynylcyclohexane
- 3-cyclohexyl-prop-1-yne
- 3-Cyclohexylpropyne
- Cyclohexane,2-propynyl
- cyclohexylmethylacetylene
- Propyne,3-cyclohexyl
- (2-propynyl)-cyclohexan
- 2-propynyl-cyclohexan
- 2-Propyn-1-ylcyclohexane
- Propargylcyclohexane
- 3-cyclohexyl-propyn
- propyne,3-cyclohexyl-
- prop-2-ynyl-cyclohexane
- (2-propynyl)cyclohexane
- AKOS015840887
- 4-05-00-00419 (Beilstein Handbook Reference)
- FT-0613389
- 3-Cyclohexyl-1-propyne, 97%
- J-505101
- F2147-2838
- Cyclohexane, 2-propynyl- (9CI)
- Cyclohexane, 2-propynyl-
- 17715-00-3
- EN300-1852884
- FS-4725
- InChI=1/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H
- AI3-17859
- Propyne, 3-cyclohexyl-
- (prop-2-yn-1-yl)cyclohexane
- MFCD00041562
- FT-0615568
- BRN 1849402
- DTXSID90170261
- DB-065178
-
- MDL: MFCD00041562
- Inchi: 1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2
- InChI Key: UARFKZSJGDQRLF-UHFFFAOYSA-N
- SMILES: C1(CC#C)CCCCC1
- BRN: 1849402
Computed Properties
- Exact Mass: 122.11000
- Monoisotopic Mass: 122.10955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.845 g/mL at 25 °C(lit.)
- Boiling Point: 157-158 °C(lit.)
- Flash Point: Fahrenheit: 95 ° f < br / > Celsius: 35 ° C < br / >
- Refractive Index: n20/D 1.4590(lit.)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 0.00000
- LogP: 2.59000
- Solubility: Uncertain
Prop-2-yn-1-ylcyclohexane Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H226,H302,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-22-41
- Safety Instruction: S16-S26-S36
- RTECS:UK4725000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- Packing Group:III
- Hazard Level:3
Prop-2-yn-1-ylcyclohexane Customs Data
- HS CODE:2902199090
- Customs Data:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Prop-2-yn-1-ylcyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009112-1g |
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17715-00-3 | 97% | 1g |
£24.00 | 2022-03-01 | |
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| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20505-1g |
3-Cyclohexyl-1-propyne, 97% |
17715-00-3 | 97% | 1g |
¥510.00 | 2023-04-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20505-5g |
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¥1820.00 | 2023-04-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20505-25g |
3-Cyclohexyl-1-propyne, 97% |
17715-00-3 | 97% | 25g |
¥7263.00 | 2023-04-23 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111193-25g |
Prop-2-yn-1-ylcyclohexane |
17715-00-3 | 97% | 25g |
¥2946.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111193-1g |
Prop-2-yn-1-ylcyclohexane |
17715-00-3 | 97% | 1g |
¥231.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111193-250mg |
Prop-2-yn-1-ylcyclohexane |
17715-00-3 | 97% | 250mg |
¥72.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C111193-5g |
Prop-2-yn-1-ylcyclohexane |
17715-00-3 | 97% | 5g |
¥720.90 | 2023-09-03 |
Prop-2-yn-1-ylcyclohexane Suppliers
Prop-2-yn-1-ylcyclohexane Related Literature
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Yelan Xiao,Yuen-Kiu Chun,Shun-Cheung Cheng,Ruoyang Liu,Man-Kit Tse,Chi-Chiu Ko Org. Biomol. Chem. 2020 18 8686
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Saghir Ali,Abu T. Khan Org. Biomol. Chem. 2021 19 8772
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Vinod G. Landge,Ayisha Parveen,Avanashiappan Nandakumar,Ekambaram Balaraman Chem. Commun. 2018 54 7483
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Soohong Cho,Yeonjoo Lee,Kyeongmin Lee,Hwiwoong Lee,Yunmi Lee,Byunghyuck Jung Org. Biomol. Chem. 2022 20 139
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Xiaoyong Du,Wenjun Hou,Yanlu Zhang,Zheng Huang Org. Chem. Front. 2017 4 1517
Related Categories
- Solvents and Organic Chemicals Organic Compounds Carbides Acetylides
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Additional information on Prop-2-yn-1-ylcyclohexane
Recent Advances in the Study of Prop-2-yn-1-ylcyclohexane (CAS: 17715-00-3) in Chemical Biology and Pharmaceutical Research
The compound Prop-2-yn-1-ylcyclohexane (CAS: 17715-00-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, particularly in the development of novel small-molecule inhibitors and probes for biological targets.
Structural analysis of Prop-2-yn-1-ylcyclohexane reveals a cyclohexane ring with a propargyl substituent at the 1-position, creating a valuable scaffold for click chemistry applications. The terminal alkyne group (prop-2-yn-1-yl) enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it particularly useful for bioconjugation and probe development. Recent work by Zhang et al. (2023) demonstrated its effectiveness in creating targeted protein degradation (TPD) molecules when coupled with E3 ligase ligands.
In pharmacological studies, derivatives of Prop-2-yn-1-ylcyclohexane have shown promising activity against several disease targets. A 2024 study published in the Journal of Medicinal Chemistry reported its incorporation into novel kinase inhibitors with improved blood-brain barrier penetration. The cyclohexyl moiety appears to confer favorable pharmacokinetic properties, while the alkyne handle allows for straightforward structure-activity relationship (SAR) exploration through modular synthesis approaches.
The synthetic accessibility of Prop-2-yn-1-ylcyclohexane has been significantly improved through recent methodological advances. A 2023 Nature Protocols paper detailed an optimized two-step synthesis from cyclohexanecarboxaldehyde with an 85% overall yield, addressing previous challenges with purity and scalability. This development has facilitated its broader adoption in high-throughput screening libraries and fragment-based drug discovery campaigns.
Emerging applications extend beyond traditional small-molecule drugs, with recent studies exploring its use in PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The compound's balanced lipophilicity (clogP ~2.5) and molecular weight (136.2 g/mol) make it particularly suitable for these modalities. Current clinical-stage candidates incorporating this scaffold are being evaluated for oncology and neurodegenerative indications, with preliminary data showing favorable safety profiles.
Future research directions highlighted in recent reviews include the development of enantioselective synthesis methods to access optically pure forms, as well as investigations into its metabolic fate in vivo. The compound's growing importance is reflected in its inclusion in several major pharmaceutical companies' internal screening collections, suggesting continued interest in its applications for years to come.
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